Dipotassium phthalate (K2Phth) is a highly soluble organic salt functioning as a critical dicarboxylate precursor, an n-type dopant in optoelectronics, and a high-capacity buffer component. Unlike its mono-potassium counterpart (potassium hydrogen phthalate, KHP), the fully neutralized dipotassium salt exhibits distinct thermal stability, melting at 437°C before undergoing controlled decomposition and isomerization at higher temperatures [1]. This specific thermal profile, combined with its high aqueous solubility and specific ionic interactions, makes it an indispensable material for high-temperature solid-state rearrangements (such as the Henkel process), concentrated electrolyte formulations, and advanced phase-transfer catalysis workflows where precise phase boundaries and thermal resilience are required.
Substituting dipotassium phthalate with closely related analogs, such as potassium hydrogen phthalate (KHP), free phthalic acid, or disodium phthalate, routinely leads to process failure in advanced applications. In thermal isomerization workflows, free phthalic acid dehydrates and sublimes below 300°C, completely failing to reach the 400°C+ threshold required for catalytic rearrangement into terephthalate [1]. Similarly, substituting the dipotassium salt with a disodium salt alters the thermodynamic pathway, favoring the meta-isomer (isophthalate) rather than the para-isomer (terephthalate). In aqueous buffer and electrolyte formulations, KHP is limited by its acidic proton and lower solubility, restricting its predictable activity coefficient range compared to the fully deprotonated dipotassium form [2]. Thus, procurement must strictly specify the dipotassium salt for high-temperature precursor applications and high-ionic-strength formulations.
In the formulation of concentrated buffers and electrolytes, the thermodynamic predictability of the solute is critical. Dipotassium phthalate (K2Phth) demonstrates stable and predictable mean activity coefficients (modeled via Pitzer equations) up to an ionic strength of 1.5 mol/kg. In direct contrast, the standard buffer salt potassium hydrogen phthalate (KHPh) deviates from predictable models beyond 0.5 mol/kg ionic strength [1]. This 3-fold increase in operational ionic strength tolerance allows K2Phth to be utilized in highly concentrated industrial solutions where KHPh would introduce unacceptable calculation errors.
| Evidence Dimension | Maximum ionic strength for predictable mean activity coefficients (Pitzer modeling) |
| Target Compound Data | 1.5 mol/kg (Dipotassium phthalate) |
| Comparator Or Baseline | 0.5 mol/kg (Potassium hydrogen phthalate) |
| Quantified Difference | 3x higher ionic strength tolerance for accurate thermodynamic modeling |
| Conditions | Aqueous solution at 298.15K |
Enables the formulation of highly concentrated industrial buffers and electrolytes without losing thermodynamic predictability, a critical factor for scale-up calculations.
The synthesis of bio-based terephthalic acid (TPA) via non-petroleum pathways relies on the Henkel rearrangement, which requires a precursor capable of surviving temperatures exceeding 400°C. Dipotassium phthalate serves as this essential intermediate, successfully undergoing catalytic isomerization (using CdI2 or Zn catalysts) at 400–430°C to yield 44% to 49.8% TPA [1]. If free phthalic acid is used as a baseline substitute, the process yields 0% TPA, as the free acid undergoes premature dehydration to phthalic anhydride and sublimes well below the required reaction temperature. The specific potassium coordination is required to stabilize the transition state and drive the para-directed rearrangement.
| Evidence Dimension | Terephthalic acid (TPA) yield via high-temperature (400°C) catalytic rearrangement |
| Target Compound Data | ~44% to 49.8% yield (Dipotassium phthalate) |
| Comparator Or Baseline | 0% yield (Free phthalic acid) |
| Quantified Difference | Complete enablement of the reaction vs. total thermal degradation/sublimation |
| Conditions | 400°C, CdI2 catalyst, CO2 pressure (Henkel method) |
Dictates the procurement of the dipotassium salt as the mandatory, non-substitutable precursor for alternative and bio-based terephthalic acid manufacturing.
In optoelectronic manufacturing, dipotassium phthalate (PAK2) functions as an efficient n-type organic dopant. When doped into a Bathophenanthroline (BPhen) electron transport layer, the device achieves an External Quantum Efficiency (EQE) of 5.8% and a current efficiency of 21.8 cd/A [1]. This represents a significant enhancement over standard undoped BPhen baselines, which suffer from poor hole/electron recombination efficiency. The incorporation of the dipotassium salt efficiently reduces excess injected holes, directly translating to a longer operational lifetime and higher luminous efficiency in C545T-doped OLED devices.
| Evidence Dimension | External Quantum Efficiency (EQE) and Current Efficiency |
| Target Compound Data | 5.8% EQE and 21.8 cd/A (PAK2-doped BPhen) |
| Comparator Or Baseline | Standard undoped BPhen electron transport layer |
| Quantified Difference | Significant enhancements in recombination efficiency and operational lifetime over undoped baselines |
| Conditions | C545T-doped OLED device architecture |
Justifies the selection of dipotassium phthalate as a specialized n-type dopant to maximize efficiency and lifespan in commercial OLED displays.
Directly downstream of its extended thermodynamic predictability at high ionic strengths (up to 1.5 mol/kg) [1], dipotassium phthalate is a highly effective choice for formulating highly concentrated industrial buffer solutions and specialized aqueous electrolytes. It outperforms potassium hydrogen phthalate in these extreme environments, ensuring accurate pH control and activity coefficient modeling during bulk chemical processing.
Leveraging its distinct thermal stability up to 437°C and its specific alkali-metal coordination [2], dipotassium phthalate is the mandatory precursor for the Henkel isomerization process. It is utilized in non-petroleum and bio-based chemical workflows to catalytically rearrange into dipotassium terephthalate, which is subsequently acidified to yield high-purity TPA for bioplastic (e.g., PBAT, Bio-PET) production.
Based on its proven ability to achieve 5.8% EQE and 21.8 cd/A in doped devices [3], dipotassium phthalate is deployed as an n-type organic dopant in OLED manufacturing. It is specifically integrated into electron transport layers (such as BPhen) to balance charge carrier injection, reduce hole accumulation, and extend the operational lifetime of the luminescent device.